molecular formula C56H77N17O13 B1675234 LHRH, Ala(6)- CAS No. 51278-35-4

LHRH, Ala(6)-

Número de catálogo: B1675234
Número CAS: 51278-35-4
Peso molecular: 1196.3 g/mol
Clave InChI: SESQMDHICVIJCF-AVNYGLLKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LHRH, Ala(6)- is a synthetic luteinizing hormone-releasing hormone agonist.

Aplicaciones Científicas De Investigación

Targeted Cancer Therapy

LHRH analogs are being explored as targeted therapeutic agents for various cancers due to their ability to bind specifically to LHRH receptors, which are overexpressed in certain tumor types.

Cytotoxic Drug Conjugates

Recent studies have demonstrated that cytotoxic agents can be conjugated to LHRH analogs to create targeted chemotherapy drugs. For instance:

  • Cytotoxic LHRH Analog AN-152 : This compound links doxorubicin to LHRH through a D-Lys moiety, showing enhanced efficacy against ovarian and prostate cancers in xenograft models. The targeted approach reduces peripheral toxicity while maintaining high antitumor activity .
  • LHRH-Curcumin Conjugate : A study revealed that this conjugate significantly inhibited pancreatic cancer cell growth both in vitro and in vivo. The mechanism involves apoptosis induction through the activation of caspases .

Other Conjugated Drugs

  • Paclitaxel and Prodigiosin Conjugates : These drugs were synthesized by attaching them to LHRH analogs. The results indicated that these conjugates exhibited superior anti-proliferative effects on cancer cells compared to their unconjugated counterparts due to specific receptor targeting .

Hormonal Regulation in Cancer Treatment

LHRH analogs are pivotal in managing hormone-dependent cancers such as prostate and breast cancer.

  • Goserelin : An LHRH agonist that has shown long-term survival benefits when used as part of androgen deprivation therapy (ADT) for prostate cancer. Studies indicate significant survival rates when combined with radiotherapy .
  • Antagonistic Effects : The antagonistic forms of LHRH analogs are also being investigated for their ability to inhibit tumor growth by blocking receptor activation, thus providing an alternative therapeutic strategy .

Reproductive Health Applications

LHRH analogs have applications beyond oncology; they are also utilized in treating conditions related to reproductive health.

  • Endometriosis and Uterine Fibroids : LHRH agonists can reduce estrogen levels, thereby alleviating symptoms associated with these conditions. Clinical trials have demonstrated their effectiveness in managing pain and reducing lesion size .

Data Tables

Application AreaSpecific Use CaseFindings/References
Targeted Cancer TherapyCytotoxic LHRH Analog AN-152Effective against ovarian/prostate cancers
LHRH-Curcumin ConjugateInduces apoptosis in pancreatic cancer cells
Hormonal RegulationGoserelin for prostate cancerImproved survival rates with ADT
Antagonistic effects on tumorsBlocks receptor activation
Reproductive HealthTreatment for endometriosisReduces estrogen levels effectively

Case Study 1: Efficacy of AN-152

In a clinical trial involving patients with prostate cancer, AN-152 demonstrated a significant reduction in tumor size with minimal side effects compared to traditional chemotherapy regimens. This study highlighted the potential of targeted therapies using LHRH analogs as a more effective treatment modality.

Case Study 2: Impact of Goserelin

A multi-center study on localized prostate cancer patients treated with goserelin showed a 5-year survival rate of approximately 95% when combined with radiotherapy. This reinforces the role of LHRH agonists in enhancing treatment outcomes for hormone-sensitive cancers.

Propiedades

Número CAS

51278-35-4

Fórmula molecular

C56H77N17O13

Peso molecular

1196.3 g/mol

Nombre IUPAC

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C56H77N17O13/c1-29(2)20-39(50(81)67-38(10-6-18-61-56(58)59)55(86)73-19-7-11-44(73)54(85)63-26-45(57)76)68-47(78)30(3)65-49(80)40(21-31-12-14-34(75)15-13-31)69-53(84)43(27-74)72-51(82)41(22-32-24-62-36-9-5-4-8-35(32)36)70-52(83)42(23-33-25-60-28-64-33)71-48(79)37-16-17-46(77)66-37/h4-5,8-9,12-15,24-25,28-30,37-44,62,74-75H,6-7,10-11,16-23,26-27H2,1-3H3,(H2,57,76)(H,60,64)(H,63,85)(H,65,80)(H,66,77)(H,67,81)(H,68,78)(H,69,84)(H,70,83)(H,71,79)(H,72,82)(H4,58,59,61)/t30-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1

Clave InChI

SESQMDHICVIJCF-AVNYGLLKSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

SMILES isomérico

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

SMILES canónico

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Apariencia

Solid powder

Key on ui other cas no.

51278-35-4

Pureza

>98% (or refer to the Certificate of Analysis)

Secuencia

XHWSYALRPG

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

6-Ala-LHRH
6-alanine-LHRH
Ala(6)-LHRH
Ala(6)-LHRH, (D)-isomer
D-Ala(6)-LHRH
GnRH, Ala(6)-
L1868
LHRH, Ala(6)-
LHRH, alanine(6)-

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LHRH, Ala(6)-
Reactant of Route 2
Reactant of Route 2
LHRH, Ala(6)-
Reactant of Route 3
Reactant of Route 3
LHRH, Ala(6)-
Reactant of Route 4
Reactant of Route 4
LHRH, Ala(6)-
Reactant of Route 5
Reactant of Route 5
LHRH, Ala(6)-
Reactant of Route 6
Reactant of Route 6
LHRH, Ala(6)-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.